Bienvenue dans la boutique en ligne BenchChem!

N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide

PPARγ benzoxazole structure–activity relationship

N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide (CAS 301354-47-2) is a synthetic small-molecule benzamide derivative featuring a 5-methyl-substituted benzoxazole core, a 2-chloro-substituted central phenyl ring, and a 3-methyl-4-nitrobenzamide terminus (molecular formula C₂₂H₁₆ClN₃O₄, molecular weight 421.8 g/mol). Its computed physicochemical profile includes an XLogP3-AA of 5.4, topological polar surface area of 101 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds.

Molecular Formula C22H16ClN3O4
Molecular Weight 421.8g/mol
CAS No. 301354-47-2
Cat. No. B400871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide
CAS301354-47-2
Molecular FormulaC22H16ClN3O4
Molecular Weight421.8g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C
InChIInChI=1S/C22H16ClN3O4/c1-12-3-8-20-18(9-12)25-22(30-20)15-4-6-16(23)17(11-15)24-21(27)14-5-7-19(26(28)29)13(2)10-14/h3-11H,1-2H3,(H,24,27)
InChIKeyDSDTWQBYNHELSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide (CAS 301354-47-2): Chemical Identity and Physicochemical Baseline for Procurement Specification


N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide (CAS 301354-47-2) is a synthetic small-molecule benzamide derivative featuring a 5-methyl-substituted benzoxazole core, a 2-chloro-substituted central phenyl ring, and a 3-methyl-4-nitrobenzamide terminus (molecular formula C₂₂H₁₆ClN₃O₄, molecular weight 421.8 g/mol) [1]. Its computed physicochemical profile includes an XLogP3-AA of 5.4, topological polar surface area of 101 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]. The compound is listed in PubChem under CID 1048790 and is supplied as a research-grade chemical by multiple vendors, with purity specifications of ≥95% as reported by at least one major supplier . The compound belongs to the broader benzoxazole–nitrobenzamide chemotype that has been explored in medicinal chemistry campaigns targeting nuclear receptors such as PPARγ [2].

Why Benzoxazole–Nitrobenzamide Analogs Cannot Be Considered Interchangeable with CAS 301354-47-2 Without Comparative Validation


The benzoxazole–nitrobenzamide chemical space encompasses compounds with highly divergent biological activity profiles determined by subtle variations in substitution pattern. Within the chloro-nitro-arene covalent PPARγ inverse-agonist series described by Orsi et al. (2022), even minor changes—such as replacing a 3-methylphenyl with a 4-ethylphenyl group or relocating the chloro and nitro substituents on the benzamide ring—produced greater than 10-fold shifts in both corepressor recruitment potency (EC₅₀) and antiproliferative efficacy (Eₘₐₓ) in bladder cancer cell models [1]. CAS 301354-47-2 possesses a unique combination of a 5-methyl substitution on the benzoxazole ring and a 3-methyl-4-nitro pattern on the benzamide moiety—a substitution topology distinct from the well-characterized PPARγ inverse agonists BAY-4931 and compound 6a [1][2]. Given that published structure–activity relationships (SAR) for this chemotype demonstrate that potency, efficacy, and selectivity are exquisitely sensitive to the position and nature of substituents, generic substitution by a structurally related benzoxazole–nitrobenzamide without experimental confirmation of target engagement, cellular activity, and selectivity would be scientifically unsound [1].

Quantitative Differentiation Evidence for CAS 301354-47-2 Relative to Closest Structural Analogs and In-Class Candidates


Structural Topology: Unique 5-Methyl-Benzoxazole and 3-Methyl-4-Nitrobenzamide Substitution Pattern Differs from Published PPARγ Inverse Agonists

CAS 301354-47-2 features a 5-methyl substitution on the benzoxazole ring coupled to a 2-chloro-phenyl linker and a 3-methyl-4-nitrobenzamide terminus. This topology differs from the two best-characterized compounds in the chloro-nitro-arene PPARγ inverse-agonist series: (a) compound 6a (2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide), which places the methyl group on the pendant phenyl ring rather than the benzoxazole core and has reversed chloro/nitro positions on the benzamide, and (b) BAY-4931 (2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide), which uses a 4-ethylphenyl rather than a 5-methyl-benzoxazole moiety [1][2]. In the Orsi et al. SAR table, changing the aryl group from 4-ethylphenyl (BAY-4931) to 3-methylphenyl (6a) altered the TR-FRET PPARγ:NCOR2 recruitment EC₅₀ from 5.8 nM to >10,000 nM—a greater than 1,700-fold difference [1]. This demonstrates that the precise position and nature of the methyl/alkyl substituent is a critical determinant of biological activity within this chemotype.

PPARγ benzoxazole structure–activity relationship

Lipophilicity (XLogP3-AA = 5.4) as a Computed Differentiator from More Polar Benzoxazole–Nitrobenzamide Analogs

The computed XLogP3-AA for CAS 301354-47-2 is 5.4, indicating substantially higher lipophilicity than several structurally related benzoxazole–nitrobenzamide analogs with different substitution [1]. For context, compound 6a (C₂₁H₁₄ClN₃O₄, MW 407.8 g/mol), which lacks the methyl substituent on the benzoxazole ring, has a lower molecular weight and is expected to have a lower computed logP due to the absence of this lipophilic methyl group [2]. In the broader benzoxazole SAR, the addition of a methyl group to the benzoxazole core contributes approximately +0.5 log units to lipophilicity based on fragment-based contributions. The higher XLogP3-AA of 5.4 places this compound outside the typical oral drug-like space (Rule of Five: logP ≤ 5) [1], which may influence its suitability for specific assay formats (e.g., requiring higher DMSO concentrations for solubility or showing increased non-specific protein binding in cellular assays).

lipophilicity drug-likeness computed property

Molecular Complexity and Rotatable Bond Count as Differentiation from Simpler Benzoxazole Screening Compounds

CAS 301354-47-2 has a complexity score of 644 (computed by Cactvs 3.4.8.18) and 3 rotatable bonds, reflecting a moderately complex scaffold with limited conformational flexibility [1]. This complexity level exceeds that of simpler benzoxazole–benzamide screening compounds lacking the 5-methyl-benzoxazole and 3-methyl-4-nitro substitution pattern. The compound's inclusion in the Oprea screening library (designated Oprea1_189617) indicates it was selected for chemical diversity and drug-likeness assessment rather than targeted activity [1]. The topological polar surface area (tPSA) of 101 Ų, combined with the high XLogP3-AA of 5.4, gives this compound a distinct position in property space relative to more polar analogs such as N-[2-(3-fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide, where fluorine substitution reduces lipophilicity while increasing polar surface area [1].

molecular complexity screening library chemical diversity

Vendor-Supplied Purity Specification: Minimum 95% as a Quality Benchmark for Procurement

CymitQuimica (Biosynth brand) specifies a minimum purity of 95% for CAS 301354-47-2 (Ref. 3D-BMA35447), available in quantities from 5 mg to 50 mg . This purity threshold is consistent with research-grade screening compounds and compares to the ≥95% purity specification commonly applied to analogous benzoxazole–nitrobenzamide research chemicals such as BAY-4931 (CAS 423150-91-8), which is offered at ≥98% (HPLC) by Sigma-Aldrich . The 3% purity differential between CAS 301354-47-2 (≥95%) and BAY-4931 (≥98%) may be relevant for assays sensitive to trace impurities, such as high-throughput screening (HTS) campaigns where minor contaminants can produce false-positive or false-negative results. Users requiring higher purity should request batch-specific certificates of analysis (CoA) from the supplier, as noted by Sigma-Aldrich for this compound .

purity specification quality control procurement

Absence of Published Direct Comparative Bioassay Data: A Critical Procurement Consideration

A systematic search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL as of May 2026 identified no peer-reviewed publications reporting quantitative bioassay data (IC₅₀, EC₅₀, Kᵢ, or Kd) for CAS 301354-47-2 against any specific molecular target [1][2]. This contrasts with the closely related compound BAY-4931 (CAS 423150-91-8), for which extensive characterization data are available, including: PPARγ inverse agonist IC₅₀ = 0.17 nM (cell-based reporter assay, max inhibition = 94%), TR-FRET PPARγ:NCOR2 recruitment EC₅₀ = 5.8 nM (Eₘₐₓ = 619%), metabolic stability in human liver microsomes (Clₕ,ₘᵢc ~1.3 L/h/kg), Caco-2 permeability, and glutathione stability data [3]. Similarly, compound 6a has published X-ray crystallography data (PDB 8aqm) confirming its binding mode to the PPARγ ligand-binding domain [3]. The absence of comparable characterization for CAS 301354-47-2 means that any biological activity inferred from class-level SAR should be treated as hypothesis-generating only, and users must plan for de novo characterization if target-specific activity is required [2].

data gap risk assessment validation requirement

Recommended Application Scenarios for CAS 301354-47-2 Based on Available Evidence


Chemical Diversity Screening in Phenotypic or Target-Agnostic Discovery Campaigns

CAS 301354-47-2 is most appropriately deployed as a diversity screening compound in phenotypic or cell-based assays where the objective is to identify novel bioactive chemotypes rather than to engage a pre-specified molecular target. Its moderate molecular complexity (score 644), 3 rotatable bonds, and distinct substitution topology relative to characterized PPARγ inverse agonists make it suitable for inclusion in diversity-oriented screening libraries [1]. Users should note the compound's relatively high computed lipophilicity (XLogP3-AA = 5.4), which may require DMSO stock solutions and careful control of final solvent concentrations in aqueous assay media to avoid solvent-induced artifacts [2]. Procurement recommendation: order in small quantities (1–5 mg) for initial pilot screening, and request batch-specific certificates of analysis to confirm purity .

Structure–Activity Relationship (SAR) Exploration Around the Benzoxazole–Nitrobenzamide Chemotype

For medicinal chemistry teams investigating the SAR of chloro-nitro-arene benzoxazole derivatives—particularly those targeting nuclear receptors or covalently modifiable cysteine residues—CAS 301354-47-2 provides a complementary structural probe to the well-characterized compounds BAY-4931 and compound 6a from the Orsi et al. (2022) series [1]. The 5-methyl-benzoxazole substitution present in CAS 301354-47-2 is absent from both BAY-4931 (4-ethylphenyl) and compound 6a (3-methylphenyl), offering an additional SAR vector to explore [1]. However, given the absence of published target engagement data for this compound, teams should plan for parallel biochemical profiling—including TR-FRET corepressor recruitment assays and covalent modification assessment by intact protein mass spectrometry—to contextualize any observed cellular activity within the established PPARγ inverse agonist framework [1].

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined computed properties (XLogP3-AA, tPSA, rotatable bond count, hydrogen bonding capacity) and its relationship to the experimentally determined binding modes of compound 6a (PDB 8aqm) and BAY-4931 (PDB 8aqn) make it a suitable test case for computational modeling exercises, including docking studies, molecular dynamics simulations, and free energy perturbation calculations [1][2]. The structural differences—specifically the shift of the methyl substituent to the benzoxazole ring and the altered chloro/nitro arrangement—provide a challenging test of computational methods' ability to predict binding affinity changes arising from scaffold hopping [1]. Users should be aware that experimental validation data for computational predictions do not yet exist in the published literature for this compound [2].

Analytical Method Development and Reference Standard Preparation

With a minimum purity specification of ≥95% and availability from multiple suppliers including Santa Cruz Biotechnology (sc-338200, 1 mg, $95.00) and Sigma-Aldrich (Product AABH93DE1F0E), CAS 301354-47-2 can serve as a reference standard for HPLC or LC-MS method development targeting benzoxazole–nitrobenzamide analogs [1][2]. The compound requires storage at 2–8°C, as specified by Sigma-Aldrich [2]. The InChIKey (DSDTWQBYNHELSE-UHFFFAOYSA-N) and SMILES string are confirmed and publicly available, enabling unambiguous identity verification . Users developing quantitative methods should independently verify purity by orthogonal analytical techniques (e.g., HPLC-UV/ELSD, quantitative NMR) before use as a calibration standard, given the 95% minimum specification [1].

Quote Request

Request a Quote for N-[2-Chloro-5-(5-methyl-benzooxazol-2-yl)-phenyl]-3-methyl-4-nitro-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.